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Compound of Interest

Compound Name: Ifetroban Sodium

Cat. No.: B1260816 Get Quote

This technical support center provides essential information for researchers, scientists, and

drug development professionals working with Ifetroban in the context of Duchenne Muscular

Dystrophy (DMD).

Frequently Asked Questions (FAQs)
1. What is the mechanism of action of Ifetroban in Duchenne Muscular Dystrophy?

Ifetroban is a potent and selective antagonist of the thromboxane-prostanoid receptor (TPr).[1]

[2][3] In DMD, the rationale for its use stems from its potential to mitigate cardiomyopathy, a

leading cause of mortality in patients.[1][4] The proposed mechanism involves the inhibition of

TPr signaling, which is implicated in processes like inflammation, fibrosis, and vasoconstriction.

By blocking this receptor, Ifetroban is thought to reduce cardiac fibrosis and prevent cardiac

dysfunction. Preclinical studies in mouse models of muscular dystrophy have demonstrated

that Ifetroban can improve survival and cardiac function.

2. What is the recommended dosage of Ifetroban in DMD clinical research?

The Phase 2 FIGHT DMD clinical trial (NCT03340675) evaluated two oral, once-daily doses of

Ifetroban in patients with DMD. The study included a low-dose and a high-dose group. While

some sources refer to the low dose as 100 mg/day or 150 mg/day, the high dose was

consistently reported as 300 mg/day. The clinical trial protocol for NCT03340675 indicates that

the dosing was weight-based, but specific details of the weight-based regimen are not publicly

available.
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3. What is the primary clinical endpoint for evaluating Ifetroban's efficacy in DMD?

The primary efficacy endpoint in the FIGHT DMD trial was the change in Left Ventricular

Ejection Fraction (LVEF) over a 12-month period, as assessed by cardiac magnetic resonance

imaging (cMRI).

4. What are the key safety findings from the Ifetroban clinical trials in DMD patients?

Ifetroban was reported to be well-tolerated in the FIGHT DMD trial at both low and high doses,

with no serious drug-related adverse events. The most commonly reported adverse events

possibly related to Ifetroban were contusion (bruising) and petechiae (small red or purple spots

caused by bleeding into the skin).

5. What is the current regulatory status of Ifetroban for the treatment of DMD?

Ifetroban has been granted Orphan Drug Designation and Rare Pediatric Disease Designation

by the U.S. Food and Drug Administration (FDA) for the treatment of cardiomyopathy

associated with Duchenne Muscular Dystrophy.
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Issue Potential Cause Recommended Action

Unexpected Adverse Event

Individual patient sensitivity,

drug-drug interaction, or

progression of underlying

disease.

Immediately document the

event in detail. For serious

adverse events, follow

institutional and regulatory

reporting guidelines. Consult

the clinical trial protocol for a

list of expected adverse events

and management strategies.

For events like bruising or

petechiae, consider the drug's

mechanism of action on

platelet function.

Suboptimal Therapeutic

Response

Incorrect dosage, poor

adherence, individual

variability in drug metabolism,

or advanced disease stage.

Verify patient adherence to the

prescribed dosing regimen.

Review the patient's baseline

characteristics, including the

severity of cardiomyopathy.

Consider pharmacokinetic

testing to assess drug

exposure if available. Note that

the FIGHT DMD trial enrolled

patients with varying degrees

of cardiac dysfunction (LVEF

>45% and LVEF 35-45%).

Difficulty with Patient

Recruitment

Strict inclusion/exclusion

criteria, patient and family

concerns.

Clearly communicate the

potential benefits and risks of

the trial. The FIGHT DMD trial

included males aged 7 years

and older with a confirmed

DMD diagnosis and on a

stable dose of corticosteroids.

Variability in LVEF

Measurements

Inter-observer variability in

cMRI analysis, differences in

Standardize the cMRI protocol

across all study sites and time

points. Utilize a central,
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imaging equipment or

protocols.

blinded core laboratory for

cMRI analysis to minimize

variability.

Questions Regarding

Concomitant Medications

Potential for drug-drug

interactions.

The DrugBank database lists

several potential drug-drug

interactions for Ifetroban,

primarily with other

anticoagulant and antiplatelet

medications, which may

increase the risk of bleeding.

The FIGHT DMD trial allowed

for standard of care

medications, including

corticosteroids and exon-

skipping therapies. Always

consult the official

investigator's brochure or

clinical trial protocol for a

comprehensive list of allowed

and prohibited medications.

Data Presentation
Table 1: Overview of Ifetroban Dosing in the Phase 2 FIGHT DMD Trial

Treatment Arm Dosage Frequency
Route of

Administration

Low-Dose Ifetroban
100 mg/day or 150

mg/day
Once Daily Oral

High-Dose Ifetroban 300 mg/day Once Daily Oral

Placebo Matching Placebo Once Daily Oral

Data sourced from multiple reports of the FIGHT DMD trial.
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Table 2: Summary of Efficacy Results from the Phase 2 FIGHT DMD Trial (Change in LVEF)

Treatment Group

Mean Change in

LVEF over 12

Months

Overall Improvement

vs. Placebo

Overall Improvement

vs. Natural History

Cohort

High-Dose Ifetroban

(300 mg/day)
+1.8% 3.3% 5.4%

Placebo -1.5% N/A N/A

Natural History Cohort -3.6% N/A N/A

Data compiled from press releases and conference abstracts summarizing the FIGHT DMD

trial results.

Table 3: Baseline Demographics of Patients in a Presented Cohort of the FIGHT DMD Trial

Characteristic
High-Dose Ifetroban

(N=18)

Low-Dose Ifetroban

(N=12)
Placebo (N=11)

Mean Age (years) 14.7 (SD 4.9) Not Reported Not Reported

Mean Weight (kg) 42.4 (SD 16.9) Not Reported Not Reported

Ambulatory Status Not Reported Not Reported Not Reported

Ventilatory Support Not Reported Not Reported Not Reported

Stage of DMD

Cardiomyopathy
Not Reported Not Reported 11 (100%)

Background DMD

Therapy
Not Reported Not Reported Not Reported

Background Cardiac

Therapy
Not Reported Not Reported Not Reported

Data from a presentation abstract of the FIGHT DMD trial. Note that some data points were not

available in the public abstract.
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Experimental Protocols
Protocol 1: Assessment of Cardiac Function by cMRI

Patient Preparation: Ensure the patient is stable and able to lie still for the duration of the

scan. For pediatric patients, sedation may be considered as per institutional guidelines.

Image Acquisition: Perform cardiac magnetic resonance imaging using a standardized

protocol to assess left ventricular volume and function. This typically includes steady-state

free precession (SSFP) cine images in short-axis and long-axis views.

Image Analysis: Analyze the images to determine the end-diastolic volume (EDV) and end-

systolic volume (ESV) of the left ventricle.

LVEF Calculation: Calculate the Left Ventricular Ejection Fraction using the formula: LVEF

(%) = [(EDV - ESV) / EDV] * 100.

Data Reporting: Report the LVEF at baseline and at specified follow-up time points (e.g., 6

and 12 months) to assess the change from baseline.

Protocol 2: Pharmacokinetic Blood Sampling

Sample Collection: Collect whole blood samples in appropriate anticoagulant tubes (e.g.,

EDTA) at pre-defined time points. The FIGHT DMD protocol included pharmacokinetic

assessments at Day 0 (first dose) and Day 7 (steady-state).

Sample Processing: Process the blood samples promptly to separate plasma. This typically

involves centrifugation at a specified speed and temperature.

Sample Storage: Store the plasma samples frozen at -80°C until analysis.

Bioanalysis: Analyze the plasma concentrations of Ifetroban and any relevant metabolites

using a validated bioanalytical method, such as liquid chromatography-tandem mass

spectrometry (LC-MS/MS).

Data Analysis: Determine key pharmacokinetic parameters, including Cmax (maximum

concentration), Tmax (time to maximum concentration), and AUC (area under the

concentration-time curve).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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